molecular formula C14H14N4O B14948523 6-(3-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

6-(3-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

Katalognummer: B14948523
Molekulargewicht: 254.29 g/mol
InChI-Schlüssel: TUGABTLPPLKZHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-DIMETHYLIMIDAZO[1,2-B][1,2,4]TRIAZIN-6-YL)PHENYL METHYL ETHER is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of imidazo[1,2-b][1,2,4]triazines, which are heterocyclic compounds containing nitrogen atoms in their ring structure. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-DIMETHYLIMIDAZO[1,2-B][1,2,4]TRIAZIN-6-YL)PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,3-dimethylimidazo[1,2-b][1,2,4]triazine with phenyl methyl ether under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain the compound in high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-DIMETHYLIMIDAZO[1,2-B][1,2,4]TRIAZIN-6-YL)PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(2,3-DIMETHYLIMIDAZO[1,2-B][1,2,4]TRIAZIN-6-YL)PHENYL METHYL ETHER has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(2,3-DIMETHYLIMIDAZO[1,2-B][1,2,4]TRIAZIN-6-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,3-DIMETHYLIMIDAZO[1,2-B][1,2,4]TRIAZIN-6-YL)PHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of the phenyl methyl ether group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C14H14N4O

Molekulargewicht

254.29 g/mol

IUPAC-Name

6-(3-methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C14H14N4O/c1-9-10(2)17-18-8-13(16-14(18)15-9)11-5-4-6-12(7-11)19-3/h4-8H,1-3H3

InChI-Schlüssel

TUGABTLPPLKZHC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=NC(=CN2N=C1C)C3=CC(=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.